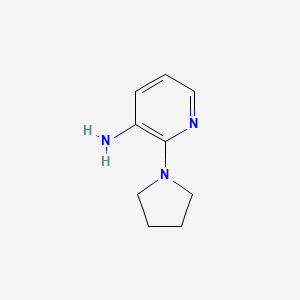

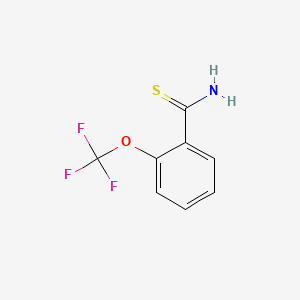

![molecular formula C16H20BNO2S B1320475 2-甲基-4-[4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯基]-1,3-噻唑 CAS No. 857283-68-2](/img/structure/B1320475.png)

2-甲基-4-[4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯基]-1,3-噻唑

描述

Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest due to their potential biological activities. In the first paper, the authors describe the synthesis of various thiazole derivatives through the reaction of isoxazolyl thioureas with ethyl bromopyruvate, followed by treatment with hydrazine hydrate and subsequent cyclocondensation reactions. This process yields compounds such as 5-methyl-2-[2-methyl/phenylimino-3-(3-methyl-5-styryl-isoxazol-4-yl)-2,3-dihydro-thiazole-4-carbonyl]-2,4-dihydropyrazol-3-ones and 1,3,4-oxadiazoles, among others .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their biological activity. In the fourth paper, the authors synthesized a pyrazole derivative with a dioxaborolan moiety and confirmed its structure using various spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, and MS. Additionally, they determined the single crystal structure through X-ray diffraction and performed DFT studies to calculate the molecular structure, which was consistent with the experimental data .

Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and potential biological applications. The first paper provides an example of cyclization reactions where the synthesized compounds are further reacted with dimethyl acetylene dicarboxylate to yield acetic acid methyl esters . These reactions are indicative of the versatility of thiazole compounds in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of substituents such as the dioxaborolan moiety can affect properties like solubility, stability, and reactivity. The fourth paper's focus on the synthesis and characterization of a dioxaborolan-containing pyrazole derivative provides insights into the properties of such compounds, although the specific physical and chemical properties are not detailed in the abstract .

Biological Activities Analysis

Thiazole derivatives often exhibit a range of biological activities, which makes them valuable in medicinal chemistry. The second paper discusses a thiazole derivative that acts as a potent serotonin-3 receptor antagonist, with the ability to penetrate the central nervous system, indicating its potential as a pharmacological tool . The third paper describes the synthesis of thiadiazole derivatives with good fungicidal and larvicidal activities, showcasing the diverse biological applications of thiazole-based compounds .

科学研究应用

-

Scientific Field: Organic Chemistry

- Application : The compound is a type of boronic acid derivative . Boronic acids and their derivatives are widely used in organic chemistry for various transformations, including coupling reactions .

- Methods of Application : One common method of application is through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling . In these reactions, the boronic acid or its derivative reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond .

- Results or Outcomes : The outcomes of these reactions are typically biaryl compounds, which are important structures in various fields, including medicinal chemistry .

-

Scientific Field: Polymer Chemistry

- Application : The compound may be used in the synthesis of novel copolymers .

- Methods of Application : The specific methods of application in polymer synthesis would depend on the specific type of polymer being synthesized .

- Results or Outcomes : The outcomes would be novel copolymers with potentially unique properties .

-

Scientific Field: Medicinal Chemistry

- Application : The compound could potentially be used in the synthesis of new pharmaceuticals . Boronic acids and their derivatives are often used in the synthesis of bioactive compounds .

- Methods of Application : The specific methods of application would depend on the specific drug being synthesized . Typically, this would involve a series of organic reactions, including coupling reactions .

- Results or Outcomes : The outcomes would be new pharmaceutical compounds with potentially unique bioactivities .

-

Scientific Field: Material Science

- Application : The compound could potentially be used in the synthesis of new materials .

- Methods of Application : The specific methods of application would depend on the specific material being synthesized .

- Results or Outcomes : The outcomes would be new materials with potentially unique properties .

-

Scientific Field: Synthesis of Bioactive Compounds

- Application : The compound could potentially be used in the synthesis of bioactive compounds . Boronic acids and their derivatives are often used in the synthesis of bioactive compounds .

- Methods of Application : The specific methods of application would depend on the specific bioactive compound being synthesized . Typically, this would involve a series of organic reactions, including coupling reactions .

- Results or Outcomes : The outcomes would be new bioactive compounds with potentially unique bioactivities .

-

Scientific Field: Chemical Industry

- Application : The compound is often used in the chemical industry for the preparation of various chemical products .

- Methods of Application : The specific methods of application would depend on the specific product being synthesized .

- Results or Outcomes : The outcomes would be various chemical products with potentially unique properties .

属性

IUPAC Name |

2-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO2S/c1-11-18-14(10-21-11)12-6-8-13(9-7-12)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAUOIGPROQXRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CSC(=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594510 | |

| Record name | 2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole | |

CAS RN |

857283-68-2 | |

| Record name | 2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857283-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

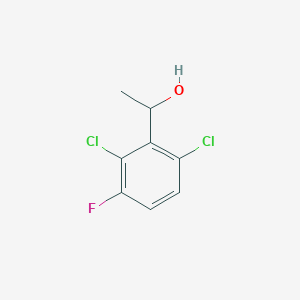

![3-[(Dimethylcarbamoyl)methoxy]benzoic acid](/img/structure/B1320393.png)

![[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1320408.png)